Bapta tetraethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 368732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXCPQDFHUCXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321049 | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-07-6 | |

| Record name | 73630-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BAPTA Tetraethyl Ester: A Technical Guide to a Key Precursor for Intracellular Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

BAPTA tetraethyl ester serves as a crucial, membrane-permeant precursor to the widely utilized calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). While not active as a calcium binder itself, its esterified form facilitates its entry into cells. This technical guide provides an in-depth overview of the chemical properties and structure of this compound, alongside detailed experimental protocols for the application of its more commonly used derivative, BAPTA-AM, in studying intracellular calcium signaling.

Core Chemical Properties and Structure

This compound is a synthetic organic compound that, once intracellularly hydrolyzed to its carboxylic acid form, becomes a potent and selective chelator of calcium ions (Ca²⁺).[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | tetraethyl 2,2',2'',2'''-(2,2'-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl)tetraacetate | [2] |

| Synonyms | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetraethyl ester | [2] |

| CAS Number | 73630-07-6 | [2][3][4] |

| Molecular Formula | C₃₀H₄₀N₂O₁₀ | [2][3][4] |

| Molecular Weight | 588.65 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Purity | ≥98% | [5] |

| Melting Point | 98-105 °C | [5] |

| Solubility | Soluble in DMSO | [2] |

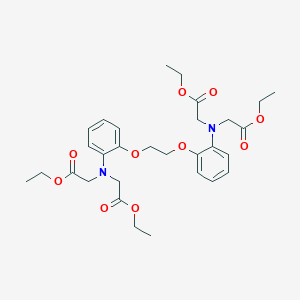

The chemical structure of this compound features a central ethane-1,2-diylbis(oxy)bis(2,1-phenylene) backbone with two nitrogen atoms, each bonded to two ethyl acetate groups. This structure is rendered lipophilic by the ethyl ester groups, allowing it to passively diffuse across the cell membrane.

Mechanism of Action: From Permeable Ester to Active Chelator

The utility of BAPTA derivatives in cellular biology hinges on the acetoxymethyl (AM) ester form, BAPTA-AM, which is a more readily hydrolyzed analog of the tetraethyl ester. BAPTA-AM is cell-permeant and becomes an active calcium chelator through a two-step intracellular process.[3]

-

Passive Diffusion: The lipophilic AM ester groups allow BAPTA-AM to freely cross the plasma membrane into the cytoplasm.[3]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA.[3] This charged form is then trapped within the cell.

-

Calcium Chelation: The now active BAPTA molecule, with its four carboxylate groups, forms a high-affinity binding pocket for Ca²⁺, effectively buffering the intracellular free calcium concentration.[3] BAPTA exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[6]

Experimental Protocols: Intracellular Calcium Chelation with BAPTA-AM

The following protocols provide a general framework for loading cells with BAPTA-AM to study the effects of intracellular calcium buffering. Optimal conditions, such as concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success.

| Component | Preparation | Storage |

| BAPTA-AM | Prepare a 2 to 5 mM stock solution in anhydrous DMSO. | Store at -20°C, protected from light and moisture. Stable for over 6 months.[2] |

| Pluronic™ F-127 | Prepare a 10% (w/v) stock solution in distilled water. Gentle heating (40-50°C) may be required for dissolution. | Store at room temperature; do not freeze. |

| Probenecid | Prepare a 25 mM stock solution in a suitable buffer (e.g., HHBS). | Can be stored at -20°C, protected from light. |

Cell Loading Protocol for Adherent Cells

This workflow outlines a standard procedure for loading adherent cells with BAPTA-AM.

Detailed Steps:

-

Prepare a 2X working solution: In a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS), dilute the BAPTA-AM stock solution to a 2X final concentration (typically 4-10 µM final concentration in the well).[3] If using, add Pluronic™ F-127 (final concentration of 0.04%) and Probenecid (final concentration of 1 mM).[7]

-

Cell Loading: Aspirate the culture medium from the cells and add an equal volume of the 2X working solution to the wells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. For some cell types, this time may be extended up to 120 minutes.[2]

-

Wash: Remove the loading solution and wash the cells once or twice with warm buffer to remove extracellular BAPTA-AM.

-

De-esterification: It is recommended to incubate the cells for an additional 20-30 minutes in fresh buffer to ensure complete de-esterification of the BAPTA-AM.[3]

-

Experimentation: The cells are now loaded with BAPTA and ready for the experiment.

Applications in Studying Calcium Signaling Pathways

BAPTA-AM is a powerful tool for elucidating the role of calcium in a multitude of cellular processes. By buffering intracellular calcium, researchers can investigate the necessity of calcium transients for specific signaling events.

Calcium Signaling in Apoptosis

Intracellular calcium is a key regulator of apoptosis. An increase in cytosolic Ca²⁺ can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation.[8][9] BAPTA-AM can be used to chelate intracellular calcium, thereby inhibiting these downstream apoptotic events.[10]

Role of Calcium in Neurotransmitter Release

The influx of calcium through voltage-gated calcium channels at the presynaptic terminal is a critical trigger for neurotransmitter release. The rapid binding kinetics of BAPTA make it particularly effective at capturing these localized and transient increases in calcium, thereby inhibiting synaptic transmission.[6][11] This allows for the study of the precise spatial and temporal relationship between calcium influx and vesicle fusion.

Calcium Signaling in Muscle Contraction

In muscle fibers, the release of calcium from the sarcoplasmic reticulum and its binding to troponin C initiates the cross-bridge cycling that leads to muscle contraction.[12][13] BAPTA-AM has been used to study the effects of reducing intracellular calcium transients on muscle force generation.[12][13]

Conclusion

This compound and its more commonly used derivative, BAPTA-AM, are indispensable tools for researchers investigating the multifaceted roles of intracellular calcium. By providing a means to buffer intracellular calcium concentrations, these compounds have been instrumental in advancing our understanding of numerous physiological and pathological processes. The protocols and information provided in this guide offer a solid foundation for the effective application of these powerful chelators in a research setting.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Calcium is a key signaling molecule in beta-lapachone-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effects of BAPTA on force and Ca2+ transient during isometric contraction of frog muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

BAPTA Tetraethyl Ester: A Technical Guide to Intracellular Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, properties, and applications of BAPTA tetraethyl ester (BAPTA-AM), a cornerstone tool in the study of intracellular calcium signaling. BAPTA-AM's utility is rooted in its ability to selectively buffer intracellular calcium ions (Ca²⁺), thereby enabling researchers to dissect the role of calcium in a vast array of cellular processes.[1][2] This document offers a comprehensive overview of its mechanism of action, quantitative data on its binding affinities, and detailed experimental protocols for its use.

Core Principles of BAPTA-AM Mechanism

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant analog of the potent and selective calcium chelator BAPTA.[1] The core mechanism of its action involves a multi-step process that ensures the active chelator is delivered and trapped within the cell's cytoplasm.

-

Cellular Uptake: The BAPTA molecule itself is a charged, hydrophilic molecule and cannot readily cross the lipophilic cell membrane. To overcome this, it is chemically modified with four acetoxymethyl (AM) ester groups. These groups render the molecule more hydrophobic, allowing BAPTA-AM to passively diffuse across the plasma membrane into the cell.[1][3][4]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][5][6] This enzymatic hydrolysis is crucial as it transforms the lipophilic BAPTA-AM into the hydrophilic, membrane-impermeant BAPTA.

-

Cytoplasmic Trapping and Calcium Chelation: The removal of the AM esters reveals the carboxylate groups of the BAPTA molecule, which are negatively charged at physiological pH. This charge prevents the active BAPTA from diffusing back out of the cell, effectively trapping it in the cytoplasm.[1][4] The trapped BAPTA is then free to bind with high affinity and selectivity to intracellular Ca²⁺, acting as a buffer to control and clamp cytosolic calcium concentrations.[1][2]

Quantitative Data and Properties

The effectiveness of BAPTA as a Ca²⁺ chelator is defined by its high affinity (low dissociation constant, Kd) and its selectivity over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cell.[2][7]

Table 1: Physicochemical and Binding Properties of BAPTA and its Analogs

| Property | BAPTA | 5,5'-Dibromo-BAPTA | 5,5'-Dimethyl-BAPTA |

| Molecular Weight (AM Ester) | 764.68 g/mol [8] | 922.47 g/mol [9] | 792.74 g/mol [9] |

| Ca²⁺ Dissociation Constant (Kd) | ~0.11 µM[5] | ~1.6 - 3.6 µM[4] | ~40 - 160 nM[9] |

| Solubility (AM Ester) | Soluble in DMSO (>16.3 mg/mL)[5][8] | Soluble in DMSO[4] | Soluble in DMSO, DMF[9] |

| Absorption Max (Free) | ~254 nm[5] | Weak[4] | ~287 nm[9] |

| Absorption Max (Ca²⁺-bound) | ~274 nm[5] | Weak[4] | Weak[9] |

| Selectivity | High for Ca²⁺ over Mg²⁺ (10⁵ fold)[2][9] | High for Ca²⁺ over Mg²⁺[4] | Highest affinity for Ca²⁺[9] |

Table 2: Off-Target Effects

| Target | Compound | Effect | IC₅₀ / Ki |

| hERG Potassium Channel | BAPTA-AM | Inhibition | 1.3 µM (IC₅₀)[10][11] |

| hKv1.3 Potassium Channel | BAPTA-AM | Inhibition | 1.45 µM (IC₅₀)[10][11] |

| hKv1.5 Potassium Channel | BAPTA-AM | Inhibition | 1.23 µM (IC₅₀)[10][11] |

Experimental Protocols

The following protocols provide a general framework for loading cells with BAPTA-AM. Optimal conditions, particularly concentration and incubation time, should be determined empirically for each cell type.[1][12]

-

BAPTA-AM Stock Solution:

-

Prepare a 2 to 5 mM stock solution of BAPTA-AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[13]

-

Note: Ensure the DMSO is anhydrous, as moisture can hydrolyze the AM esters.[13]

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. The stock solution should be stable for several months under these conditions.[8][14]

-

-

Pluronic™ F-127 Stock Solution:

-

Probenecid Stock Solution:

This protocol is a starting point for adherent cells in a 96-well plate format.

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well plate, coverslips) and allow them to adhere and reach the desired confluency.[1][13]

-

Loading Buffer Preparation:

-

On the day of the experiment, thaw the required reagents.

-

Prepare a loading buffer using a physiological buffer such as Hanks' Balanced Salt Solution (HBSS).[1]

-

Dilute the BAPTA-AM stock solution to the desired final concentration (typically 1-10 µM).[1][5]

-

If used, add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid dispersion.[3][14]

-

If used, add Probenecid to a final concentration of 1-2.5 mM to improve retention.[3][4]

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells gently with warm HBSS to remove any residual medium.[1]

-

Add the prepared loading buffer to the cells.

-

-

Incubation:

-

Washing:

-

De-esterification:

-

Experimentation: The cells are now loaded with active BAPTA and are ready for the experiment. Proceed with the planned treatment and subsequent analysis (e.g., fluorescence microscopy, plate reader-based assays).[3]

Application in Signaling Pathway Analysis

BAPTA-AM is an invaluable tool for determining the calcium dependency of cellular signaling pathways. By chelating intracellular calcium, it can inhibit or modulate downstream events, thereby revealing the critical role of calcium.[1]

A classic example is the investigation of the IP₃ (inositol trisphosphate) pathway. Agonist binding to a G-protein coupled receptor (GPCR) can activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. Pre-loading cells with BAPTA-AM will buffer this Ca²⁺ release, allowing researchers to determine which downstream events are dependent on this calcium signal.

Conclusion

BAPTA-AM remains an essential and powerful tool for researchers investigating the multifaceted roles of intracellular calcium. Its unique mechanism of cell loading and activation allows for the precise control of cytosolic Ca²⁺ levels. A thorough understanding of its properties, along with careful optimization of experimental protocols, is critical for obtaining reliable and interpretable data in the study of calcium-dependent cellular functions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. apexbt.com [apexbt.com]

- 9. interchim.fr [interchim.fr]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. benchchem.com [benchchem.com]

BAPTA-AM: A Technical Guide for Calcium Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a cornerstone tool for the investigation of intracellular calcium signaling. This document details its mechanism of action, chemical and physical properties, and provides detailed protocols for its application in cellular and tissue-based experiments. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and experimental design.

Core Principles of BAPTA-AM

BAPTA-AM is a cell-permeant analog of the potent and selective calcium chelator, BAPTA.[1] Its lipophilic acetoxymethyl (AM) ester groups are crucial for its function, allowing it to readily cross the plasma membrane of live cells.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave these AM groups, trapping the now membrane-impermeant, active form of BAPTA within the cytoplasm.[1][3] In this active state, BAPTA exhibits a high affinity and selectivity for calcium ions (Ca²⁺), effectively buffering intracellular calcium concentrations.[1] This allows researchers to probe the fundamental role of calcium in a vast array of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression.[3]

One of the key advantages of BAPTA over other chelators like EGTA is its relative insensitivity to pH changes within the physiological range.[4][5] Additionally, BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA, making it particularly effective for studying rapid calcium transients.[2][4][5]

Quantitative Data

The following tables summarize the key quantitative properties of BAPTA-AM and its active form, BAPTA.

| Property | Value | References |

| Chemical Formula | C₃₄H₄₀N₂O₁₈ | [6][7] |

| Molecular Weight | 764.68 g/mol | [3][6] |

| CAS Number | 126150-97-8 | [6][7][8] |

| Purity | >95% | [6][9] |

| Solubility | Soluble in DMSO (>16.3 mg/mL) and DMF; insoluble in water. | [7][10] |

| Storage | Store at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored for several months at -20°C. | [3][10] |

| Parameter | Value | Notes | References |

| Kd for Ca²⁺ (BAPTA) | ~110 nM - 160 nM (in the absence of Mg²⁺) | The dissociation constant (Kd) can vary with experimental conditions such as pH, temperature, and ionic strength. A lower Kd indicates higher affinity. | [4][5][8][10] |

| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵-fold) | This high selectivity is critical given the much higher intracellular concentration of magnesium compared to calcium. | [4][5] |

| Ca²⁺ On-Rate (kon) | ~4.0 x 10⁸ M⁻¹s⁻¹ | Significantly faster than EGTA, allowing for the effective buffering of rapid and localized calcium signals. | [5] |

| Ca²⁺ Off-Rate (koff) | Fast | Contributes to its ability to rapidly buffer calcium transients. | [5] |

| Typical Loading Concentration (BAPTA-AM) | 1-100 µM (commonly 1-10 µM) | The optimal concentration should be determined empirically for each cell type and experimental question. | [1][4][10] |

| Typical Incubation Time | 20-120 minutes | Highly dependent on the cell type and experimental conditions. | [11] |

| De-esterification Time | ~30 minutes | An additional incubation period after loading to ensure complete cleavage of the AM esters by intracellular esterases. | [1][11] |

| Absorption Maxima (BAPTA) | Free: 254 nm; Complexed with Ca²⁺: 274 nm | This spectral shift upon calcium binding allows BAPTA to be used as a calcium indicator, although this is not its primary application. | [8][10] |

| Emission Maxima (BAPTA) | 363 nm (free and complexed) | The emission maximum does not shift upon calcium binding. | [8] |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of BAPTA-AM action and a typical experimental workflow for its use in calcium signaling studies.

Caption: Mechanism of BAPTA-AM cell loading and calcium chelation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. BAPTA AM, 126150-97-8 | BroadPharm [broadpharm.com]

- 7. caymanchem.com [caymanchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

BAPTA-AM: A Technical Guide to its Principle of Action in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the action of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) in live cells. As a cornerstone in calcium signaling research, BAPTA-AM's utility is centered on its ability to selectively buffer intracellular calcium ions (Ca²⁺), thereby enabling the elucidation of calcium's role in a vast array of cellular processes.[1] This document details its mechanism of action, quantitative properties, experimental protocols, and potential off-target effects.

Core Principle of Action: From Permeation to Chelation

BAPTA-AM is a cell-permeant analog of the potent calcium chelator BAPTA.[1] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to passively diffuse across the cell membrane.[1][2] Once inside the cell, intracellular esterases cleave these AM groups, transforming the molecule into its active, membrane-impermeant form, BAPTA.[1][2][3] This active form is trapped within the cytoplasm, where it effectively buffers intracellular free Ca²⁺ by binding to it with high affinity and selectivity.[1][4] The hydrolysis of the AM esters also releases formaldehyde, a cytotoxic byproduct that researchers must consider.[4][5]

References

BAPTA Tetraethyl Ester: A Technical Guide to its Calcium Dissociation Constant and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAPTA tetraethyl ester, a crucial tool for investigating the role of calcium in a myriad of cellular processes. We will delve into its dissociation constant (Kd) for calcium, provide detailed experimental protocols for its determination and use, and illustrate its application in studying key signaling pathways.

Quantitative Data: Dissociation Constants of BAPTA and its Analogs

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its target ion. In the case of BAPTA, its high affinity for calcium, coupled with its rapid binding kinetics, makes it an invaluable tool for buffering intracellular calcium concentrations. The acetoxymethyl (AM) ester form, BAPTA-AM, is cell-permeant and upon entry into the cell, it is hydrolyzed by intracellular esterases to its active, membrane-impermeant form, BAPTA.[1]

Below is a summary of the reported dissociation constants for BAPTA and some of its commonly used analogs. It is important to note that the Kd can be influenced by experimental conditions such as pH, temperature, and the presence of other ions like magnesium.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Key Features and Experimental Conditions |

| BAPTA | ~110 | High affinity for Ca²⁺.[2] |

| BAPTA | 160 | Standard, high-affinity Ca²⁺ chelator.[1] |

| BAPTA | 160-590 | In the absence of Mg²⁺.[3] |

| BAPTA | 700 | In the presence of 1 mM Mg²⁺.[3] |

| 5,5'-Dimethyl BAPTA | 40 | Higher affinity than BAPTA.[1] |

| 5,5'-Dibromo BAPTA | 1600 - 3600 | Intermediate affinity, used for Ca²⁺ buffering.[4] |

| Oregon Green 488 BAPTA-1 | ~170 | Fluorescent indicator with high Ca²⁺ affinity (in the absence of Mg²⁺).[5] |

| Oregon Green 488 BAPTA-2 | ~580 | Fluorescent indicator with moderate Ca²⁺ affinity (in the absence of Mg²⁺).[5] |

| Diazo-2 (unphotolysed) | 2200 | Photolabile Ca²⁺ buffer.[6] |

| Diazo-2 (photolysed) | 73 | High-affinity photolysis product.[6] |

Experimental Protocols

Determination of BAPTA's Calcium Dissociation Constant (Kd) by UV-Vis Spectrophotometry

This protocol outlines a method to determine the Kd of non-fluorescent BAPTA for calcium by monitoring changes in its UV absorbance upon calcium binding.

Materials:

-

BAPTA (acid form)

-

Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

-

EDTA (ethylenediaminetetraacetic acid)

-

Buffer solution (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a Stock Solution of BAPTA: Prepare a concentrated stock solution of BAPTA in the buffer. The final concentration in the cuvette should be around 28 µM.[7]

-

Determine Chelator Concentration: Accurately determine the concentration of the BAPTA solution by measuring its absorbance at the appropriate wavelength (e.g., 239.5 nm for some BAPTA derivatives) in a quartz cuvette.[7]

-

Determine Absorbance of Ca²⁺-free and Ca²⁺-saturated BAPTA:

-

A₀ (Ca²⁺-free): To the BAPTA solution in the cuvette, add a small volume of a concentrated EDTA solution (e.g., 2 µl of 0.1 M EDTA per ml of solution) to chelate any contaminating calcium and measure the absorbance at the titration wavelength (e.g., 263 nm for 5,5'Br₂-BAPTA).[7]

-

A₂ (Ca²⁺-saturated): To the same cuvette, add a small volume of a concentrated CaCl₂ solution (e.g., 2 µl of 1 M CaCl₂ per ml of solution) to saturate the BAPTA with calcium and measure the absorbance.[7]

-

-

Calcium Titration:

-

Start with a fresh BAPTA solution.

-

Measure the initial absorbance (A₁).[7]

-

Add small, precise aliquots of a standard CaCl₂ solution of increasing concentrations (e.g., starting with 1 mM, then 3 mM, 10 mM, 100 mM, and finally 1 M).[7]

-

After each addition, mix thoroughly and record the absorbance at the titration wavelength until the absorbance no longer changes, indicating saturation.[7]

-

-

Data Analysis:

-

Calculate the free calcium concentration at each titration point.

-

Plot the change in absorbance as a function of the free calcium concentration.

-

Fit the data to the Hill equation to determine the dissociation constant (Kd).[4]

-

Loading Cells with BAPTA-AM for Intracellular Calcium Buffering

This protocol provides a general guideline for loading cultured cells with the cell-permeant form of BAPTA, BAPTA-AM.

Materials:

-

BAPTA-AM

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic® F-127 (e.g., 10% w/v stock solution in DMSO)

-

Cultured cells on coverslips or in a microplate

Procedure:

-

Prepare BAPTA-AM Stock Solution: Prepare a 2 to 5 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store unused stock solution in single-use aliquots at -20°C.[8]

-

Prepare BAPTA-AM Working Solution:

-

On the day of the experiment, thaw an aliquot of the BAPTA-AM stock solution to room temperature.[8]

-

Prepare a working solution with a final concentration of 2 to 20 µM BAPTA-AM in your buffer of choice (e.g., HHBS).[8]

-

To aid in the dispersion of the AM ester, first mix the BAPTA-AM stock solution with an equal volume of a 10% Pluronic® F-127 stock solution before diluting it into the final volume of the buffer. The final concentration of Pluronic® F-127 should be around 0.04%.[8]

-

-

Cell Loading:

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells two to three times with fresh, warm HBSS to remove extracellular BAPTA-AM.[2]

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases, trapping the active BAPTA inside the cells.[1][2]

-

-

Experimentation: The cells are now loaded with BAPTA and ready for experiments to investigate calcium-dependent processes.

Application of BAPTA in Studying Signaling Pathways

BAPTA is a powerful tool for dissecting the role of calcium in a wide array of signaling pathways, including those involved in neurotransmission, muscle contraction, apoptosis, and gene expression.[1] By chelating intracellular calcium, BAPTA can help to determine whether a specific cellular response is dependent on a calcium signal.

Investigating G-Protein Coupled Receptor (GPCR) Signaling and IP₃-Mediated Calcium Release

Many GPCRs, upon ligand binding, activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. BAPTA can be used to chelate this released calcium, thereby inhibiting downstream calcium-dependent events.

Caption: GPCR signaling pathway leading to IP₃-mediated calcium release and its modulation by BAPTA.

Experimental Workflow:

Caption: Experimental workflow for investigating GPCR-mediated calcium signaling using BAPTA.

Elucidating the Role of Calcium in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. Calcium has been implicated as a crucial second messenger in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. For instance, an increase in cytosolic calcium can lead to the activation of caspases, key executioner proteins in apoptosis.[9] BAPTA can be employed to investigate the necessity of calcium signaling in apoptotic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

- 8. benchchem.com [benchchem.com]

- 9. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BAPTA-AM: A Technical Guide to its High-Selectivity Chelation of Calcium over Magnesium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a high-affinity calcium chelator that has become an indispensable tool in the study of cellular calcium signaling. Its acetoxymethyl ester form, BAPTA-AM, is a membrane-permeant molecule that allows for efficient loading into live cells, where it is hydrolyzed by intracellular esterases into its active, membrane-impermeant form.[1][2] The paramount feature of BAPTA is its remarkable selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), which are present at much higher concentrations in the cytosol. This high selectivity allows researchers to buffer intracellular Ca²⁺ and investigate its specific roles in signaling pathways without significantly perturbing Mg²⁺ homeostasis.[2][3] This guide provides a detailed overview of the chemical principles underlying this selectivity, quantitative binding data, experimental protocols for its characterization, and its application in a key signaling pathway.

The Chemical Basis of BAPTA's Selectivity

BAPTA's superior selectivity for Ca²⁺ over Mg²⁺ is a direct result of its molecular architecture, which was rationally designed as an improvement upon the earlier chelator, EGTA.[3][4]

-

Structural Rigidity and Pre-organization: Unlike the flexible ethylene glycol bridge in EGTA, BAPTA incorporates two benzene rings into its backbone.[3][5] This structural modification significantly restricts the conformational flexibility of the molecule.[4] As a result, the four carboxylate binding groups are pre-organized into a three-dimensional cavity that is almost perfectly sized to accommodate the ionic radius of a Ca²⁺ ion (approx. 0.99 Å).

-

Ionic Radius Mismatch: The ionic radius of Mg²⁺ (approx. 0.65 Å) is significantly smaller than that of Ca²⁺. This smaller size, combined with a higher charge density, results in a poor fit within BAPTA's pre-organized binding pocket, leading to much weaker coordination and a dramatically lower binding affinity.[6]

-

Electronic Tuning: The phenoxy ether oxygens in the BAPTA structure have their electron-donating properties slightly reduced by the attached benzene rings. This electronic tuning of the ligand field is optimized for the coordination chemistry of Ca²⁺ over other divalent cations.[4]

-

Kinetic Advantages: BAPTA exhibits significantly faster on- and off-rates for Ca²⁺ binding compared to EGTA.[4][7] This allows it to act as a more effective buffer for the rapid, localized Ca²⁺ transients that characterize many cellular signaling events.[2]

Quantitative Analysis of Ion Selectivity

The preference of a chelator for one ion over another is quantitatively defined by comparing their dissociation constants (Kd). A lower Kd value signifies a higher binding affinity. The data overwhelmingly confirms BAPTA's profound selectivity for Ca²⁺.

| Ion | Dissociation Constant (Kd) | Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺) |

| Calcium (Ca²⁺) | ~1.1 x 10⁻⁷ M (110 nM)[1][3] | \multirow{2}{*}{~100,000 : 1 [2][3]} |

| Magnesium (Mg²⁺) | ~1 x 10⁻² M (10 mM)[6] | |

| Note: Absolute Kd values may vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.[4][8] |

Experimental Protocol: Determination of Binding Affinity via UV Spectrophotometry

The dissociation constant of BAPTA for divalent cations can be reliably determined using UV spectrophotometric titration. This method leverages the distinct change in BAPTA's ultraviolet absorbance spectrum upon ion binding.[2]

Principle

Free BAPTA exhibits a characteristic absorbance maximum at approximately 254 nm.[2] Upon chelation of Ca²⁺, this peak decreases while the absorbance at approximately 274 nm increases. By titrating a solution of BAPTA with known concentrations of Ca²⁺ and monitoring the change in absorbance, a binding curve can be generated to calculate the Kd.[2][9]

Methodology

-

Materials & Reagents:

-

BAPTA (free acid form)

-

Calcium chloride (CaCl₂) high-purity standard solution

-

Magnesium chloride (MgCl₂) solution (for selectivity comparison)

-

Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)[10]

-

Dual-beam UV-Vis Spectrophotometer

-

Matched quartz cuvettes

-

-

Solution Preparation:

-

Prepare a concentrated stock solution of BAPTA in the buffer.

-

Prepare a series of precise dilutions of the CaCl₂ standard in the same buffer.

-

-

Titration Procedure:

-

Dilute the BAPTA stock solution in a quartz cuvette to a final concentration of ~25 µM. Use buffer in the reference cuvette.

-

Record the full baseline absorbance spectrum of the BAPTA solution (typically 220-300 nm).

-

Begin the titration by adding a small, precise aliquot of the CaCl₂ solution to the BAPTA cuvette. Mix thoroughly and allow the solution to equilibrate for 2-3 minutes.

-

Record the new absorbance spectrum.

-

Continue this stepwise addition of the CaCl₂ titrant, recording a new spectrum after each addition, until no further change in the BAPTA spectrum is observed (saturation).[11]

-

-

Data Analysis:

-

For each titration point, extract the absorbance value at 254 nm.

-

Plot the change in absorbance (ΔAbs) as a function of the known free Ca²⁺ concentration.

-

Fit the resulting hyperbolic binding curve using non-linear regression analysis based on a single-site binding model. The equation will yield the dissociation constant (Kd).[2]

-

Figure 1: Experimental workflow for determining BAPTA's binding affinity using spectrophotometric titration.

Cellular Application: Interrogation of Ca²⁺/Calmodulin Signaling

BAPTA-AM is frequently used to confirm the Ca²⁺-dependency of cellular processes. A classic example is its use to inhibit the calcium-calmodulin (CaM) signaling pathway, a ubiquitous mechanism for translating Ca²⁺ signals into downstream cellular action.[12]

Pathway Overview

Upon receiving an appropriate stimulus (e.g., neurotransmitter binding, growth factor signaling), Ca²⁺ channels on the plasma membrane or endoplasmic reticulum open, leading to a rapid influx of Ca²⁺ into the cytosol. This rise in intracellular [Ca²⁺] is detected by the sensor protein Calmodulin. Upon binding four Ca²⁺ ions, Calmodulin undergoes a conformational change, enabling it to bind and activate a host of downstream targets, such as Calmodulin-dependent kinases (e.g., CaMKII), which then phosphorylate substrate proteins to elicit a final cellular response.[13][14]

Inhibition by BAPTA

When cells are pre-loaded with BAPTA-AM, the resulting intracellular BAPTA acts as a potent and rapid Ca²⁺ buffer. As Ca²⁺ ions enter the cytosol following a stimulus, they are immediately chelated by the high concentration of BAPTA.[15] This action prevents the intracellular Ca²⁺ concentration from reaching the threshold required to activate Calmodulin, effectively decoupling the initial stimulus from the downstream cellular response.[12] This inhibition provides strong evidence that the pathway under investigation is dependent on a Ca²⁺ signal.

Figure 2: BAPTA-mediated inhibition of the Calcium/Calmodulin signaling pathway.

Conclusion and Considerations

BAPTA's combination of high affinity, rapid kinetics, and, most importantly, extraordinary selectivity for Ca²⁺ over Mg²⁺ solidifies its status as a critical tool for cell biologists and pharmacologists.[4][5] By effectively buffering intracellular Ca²⁺, BAPTA-AM allows for the precise dissection of Ca²⁺-dependent signaling pathways. However, researchers should remain aware that, like any pharmacological tool, potential off-target effects can exist. Recent studies have suggested that at high concentrations, BAPTA may exert Ca²⁺-independent effects, such as the direct inhibition of metabolic enzymes like PFKFB3.[16] Therefore, careful experimental design, including the use of appropriate controls and the lowest effective concentrations, is essential for the robust interpretation of results.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Highly Selective Rapid Calcium Chelators | TCI AMERICA [tcichemicals.com]

- 6. jsr.org [jsr.org]

- 7. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. scispace.com [scispace.com]

- 10. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

- 12. Distinct Calcium Signaling Pathways Regulate Calmodulin Gene Expression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Intracellular Calcium Sea: A Technical Guide to BAPTA Tetraethyl Ester vs. BAPTA Free Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are key messengers, orchestrating a vast array of physiological processes from neurotransmission and muscle contraction to apoptosis and gene expression. To dissect these complex pathways, researchers rely on potent tools to control intracellular calcium concentrations. Among the most powerful are the calcium chelators, BAPTA tetraethyl ester (more commonly known as BAPTA-AM) and BAPTA free acid. This in-depth technical guide provides a comprehensive comparison of these two forms of BAPTA, detailing their properties, experimental applications, and the critical considerations for their use in research and drug development.

Core Chemical and Physical Properties

The fundamental difference between BAPTA-AM and BAPTA free acid lies in their membrane permeability, a property dictated by their chemical structure. BAPTA-AM is an esterified, lipophilic version of BAPTA, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now membrane-impermeant, active form, BAPTA, in the cytosol.[1][2] In contrast, BAPTA free acid is a charged molecule that cannot passively cross the cell membrane and must be introduced into cells through more direct methods like microinjection or via a patch pipette.[3]

Below is a summary of their key quantitative properties:

| Property | This compound (BAPTA-AM) | BAPTA Free Acid |

| Synonyms | 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetra(acetoxymethyl) ester | 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid |

| CAS Number | 126150-97-8 | 85233-19-8[4][5][6][7] |

| Molecular Formula | C₃₀H₄₀N₂O₁₀ (Note: Varies slightly by ester group) | C₂₂H₂₄N₂O₁₀[4][5][7] |

| Molecular Weight | ~764.7 g/mol [8] | 476.43 g/mol [4][5][7][9] |

| Solubility | Soluble in DMSO[1][10] and DMF | Soluble in DMSO (up to 25 mM)[5] and aqueous solutions with pH adjustment (e.g., 0.3N sodium bicarbonate) |

| Calcium Dissociation Constant (Kd) | Not applicable (inactive form) | ~110 nM (in the absence of Mg²⁺)[1][11]; ~700 nM (with 1 mM Mg²⁺)[8] |

| Membrane Permeability | Permeable[1][2] | Impermeable[3] |

Mechanism of Action and Cellular Application

The distinct membrane permeabilities of BAPTA-AM and BAPTA free acid dictate their primary applications in research.

BAPTA-AM is the tool of choice for non-invasively loading a population of cells with the active calcium chelator. Its mechanism of action is a two-step process:

-

Passive Diffusion: The lipophilic BAPTA-AM crosses the cell membrane.

-

Intracellular Activation: Cytosolic esterases hydrolyze the AM esters, converting BAPTA-AM into the hydrophilic and active BAPTA, which is then trapped within the cell.

BAPTA free acid , being membrane-impermeable, is used when precise control over the intracellular concentration of the chelator is required in a single cell, or when studying extracellular calcium dynamics. It is typically introduced into cells using techniques such as:

-

Microinjection: Direct injection into the cytoplasm of a single cell.

-

Patch-clamp pipette: Infusion into a cell during electrophysiological recordings.

Impact on Cellular Signaling Pathways

BAPTA is a powerful tool for dissecting the role of calcium in a myriad of signaling cascades. By buffering intracellular calcium, BAPTA can inhibit calcium-dependent enzymes and processes. A generic calcium signaling pathway is depicted below, illustrating the central role of calcium and the point of intervention for BAPTA.

Experimental Protocols

Loading Adherent Cells with BAPTA-AM

This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type.

Materials:

-

BAPTA-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v stock in DMSO or water)

-

Probenecid (optional, to prevent leakage of de-esterified BAPTA)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Adherent cells cultured on coverslips or in multi-well plates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 2-5 mM stock solution of BAPTA-AM in anhydrous DMSO.[10][12] Store in small, single-use aliquots at -20°C, protected from light.

-

If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO or water.[10][13] Heating may be required for solubilization.[10][13]

-

If using, prepare a 25 mM stock solution of probenecid.[10]

-

-

Prepare Loading Solution:

-

On the day of the experiment, warm all reagents to room temperature.

-

For a final loading concentration of 5 µM BAPTA-AM, first prepare an intermediate solution by mixing the BAPTA-AM stock solution with the Pluronic® F-127 stock. A common final concentration for Pluronic® F-127 is 0.02-0.04%.[14]

-

Add this intermediate solution to pre-warmed HBSS to achieve the final desired concentration. If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM before adding the BAPTA-AM/Pluronic® F-127 mixture.[14]

-

Vortex the final loading solution gently.

-

-

Cell Loading:

-

Aspirate the cell culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the prepared loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes.[15]

-

After incubation, aspirate the loading solution and wash the cells 1-2 times with warm HBSS (containing probenecid, if used) to remove extracellular BAPTA-AM.[15]

-

The cells are now loaded with BAPTA and ready for experimentation.

-

Introducing BAPTA Free Acid via Microinjection

This protocol provides a general framework for microinjecting BAPTA free acid into adherent cells.

Materials:

-

BAPTA free acid

-

Intracellular buffer (e.g., a potassium-based buffer mimicking the intracellular ionic environment)

-

Microinjection system (including micromanipulator, injector, and pulled glass micropipettes)

-

Inverted microscope

Procedure:

-

Prepare Injection Solution:

-

Dissolve BAPTA free acid in the intracellular buffer to the desired final concentration (e.g., 10 mM). The optimal concentration needs to be determined empirically.

-

Filter the solution through a 0.22 µm filter to remove any particulates.

-

Back-fill a pulled glass micropipette with the BAPTA solution.

-

-

Calibrate the Microinjection System:

-

Mount the micropipette onto the microinjector.

-

Calibrate the injection pressure and duration to deliver a consistent and known volume.

-

-

Perform Microinjection:

-

Place the cultured cells on the stage of the inverted microscope.

-

Using the micromanipulator, carefully bring the tip of the micropipette into contact with the cell membrane of the target cell.

-

Gently penetrate the cell membrane.

-

Deliver the BAPTA solution into the cytoplasm using a brief pressure pulse.

-

Carefully withdraw the micropipette.

-

-

Post-Injection:

-

Allow the injected cells to recover for a short period before proceeding with the experiment.

-

Determination of Calcium Dissociation Constant (Kd)

The Kd of a calcium chelator can be determined spectrophotometrically by titrating the chelator with known concentrations of Ca²⁺.

Materials:

-

BAPTA free acid (or other chelator)

-

Calcium-free buffer (e.g., treated with Chelex resin)

-

CaCl₂ stock solution of a known concentration

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Chelator Solution:

-

Prepare a solution of the chelator in the calcium-free buffer at a concentration that gives a measurable absorbance change upon calcium binding.

-

-

Measure Absorbance:

-

Measure the absorbance spectrum of the chelator solution in the absence of calcium.

-

Add incremental amounts of the CaCl₂ stock solution to the chelator solution, mixing thoroughly after each addition.

-

Measure the absorbance spectrum after each addition until the spectrum no longer changes, indicating saturation of the chelator.

-

-

Calculate Kd:

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) against the free Ca²⁺ concentration.

-

Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the Hill equation) to calculate the Kd.

-

Experimental Workflow and Considerations

A typical workflow for investigating the role of calcium in a cellular process using BAPTA is outlined below.

Important Considerations and Potential Off-Target Effects:

While BAPTA is an invaluable tool, it is crucial to be aware of potential confounding factors:

-

Cytotoxicity: High concentrations or prolonged incubation with BAPTA-AM can be toxic to cells, potentially inducing apoptosis or necrosis.[16] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type.[16]

-

Incomplete Hydrolysis: The hydrolysis of AM esters can be incomplete, leading to lower than expected intracellular concentrations of active BAPTA.

-

Off-Target Effects: BAPTA has been shown to have effects independent of its calcium-chelating properties. For example, it can inhibit certain kinases and affect mitochondrial function.[16][17]

-

Buffering vs. Clamping: BAPTA is a calcium buffer, not a clamp. It slows the rate of change of intracellular calcium concentration but does not fix it at a specific level.

The choice between this compound and BAPTA free acid is dictated by the specific experimental question and the required level of control over intracellular calcium. BAPTA-AM offers a convenient method for loading a population of cells, making it suitable for a wide range of screening and mechanistic studies. BAPTA free acid, on the other hand, provides precise control over the chelator concentration in single cells, which is ideal for detailed biophysical and electrophysiological investigations. By understanding the distinct properties and appropriate applications of each form, and by incorporating proper controls to account for potential off-target effects, researchers can effectively harness the power of BAPTA to unravel the complex and vital roles of calcium in cellular function.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. astorscientific.us [astorscientific.us]

- 5. BAPTA, extracellular calcium chelator (CAS 85233-19-8) | Abcam [abcam.com]

- 6. BAPTA | 85233-19-8 [amp.chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. interchim.fr [interchim.fr]

- 9. BAPTA | Reactive Oxygen Species | TargetMol [targetmol.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cellular effects of BAPTA: Are they only about Ca2+ chelation? - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Conversion of BAPTA-AM to BAPTA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular conversion of BAPTA-AM to its active calcium-chelating form, BAPTA. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this essential tool for investigating the multifaceted roles of intracellular calcium signaling. This guide delves into the core mechanism of conversion, offers detailed experimental protocols, presents key quantitative data for experimental design, and provides visual representations of relevant pathways and workflows.

The Core Principle: From Permeant Ester to Trapped Chelator

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator designed to control intracellular calcium concentrations. Its efficacy lies in a two-step mechanism:

-

Passive Diffusion: The acetoxymethyl (AM) ester groups render the BAPTA-AM molecule lipophilic, allowing it to readily diffuse across the plasma membrane into the cell's cytoplasm.[1]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action transforms BAPTA-AM into its active, hydrophilic form, BAPTA.[1][2] This charged form of BAPTA is membrane-impermeant and is thus trapped within the cell.[3]

The entrapped BAPTA then acts as a potent and selective calcium buffer, rapidly binding to free intracellular Ca²⁺ to maintain or clamp concentrations at resting levels. This allows for the precise investigation of cellular processes that are dependent on calcium signaling. It is important to note that the hydrolysis of the AM esters also releases formaldehyde, a potentially cytotoxic byproduct, which necessitates thorough washing of the cells after loading.

Quantitative Data for Experimental Design

The successful application of BAPTA-AM hinges on understanding its properties and the factors that influence its conversion and efficacy. The following tables summarize key quantitative data to aid in the design of robust experiments.

Table 1: Physicochemical and Kinetic Properties of BAPTA and EGTA

| Property | BAPTA | EGTA |

| Primary Application | Intracellular Ca²⁺ Chelation | Extracellular Ca²⁺ Chelation |

| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM (at pH 7.4) |

| Ca²⁺ On-Rate (k_on) | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ |

| Ca²⁺ Off-Rate (k_off) | Fast | Slow |

| Selectivity for Ca²⁺ over Mg²⁺ | High (~10⁵ fold) | Very High |

| pH Sensitivity of Ca²⁺ Binding | Low | High |

| Membrane Permeability (as salt) | Impermeable | Impermeable |

Data compiled from multiple sources.[4]

Table 2: Recommended Loading Parameters for BAPTA-AM

| Parameter | Recommended Range | Considerations |

| BAPTA-AM Concentration | 1 - 20 µM (start with 4-5 µM) | Higher concentrations increase buffering capacity but also the risk of cytotoxicity. Optimal concentration is cell-type dependent. |

| Incubation Time | 20 - 120 minutes | Longer incubation times can increase loading but may also lead to cellular stress.[1] Must be optimized for each cell type. |

| Incubation Temperature | 37°C | Lower temperatures will slow the rate of both uptake and enzymatic hydrolysis. |

| Pluronic™ F-127 Concentration | 0.02 - 0.04% | A non-ionic detergent that aids in the solubilization of BAPTA-AM in aqueous buffers.[5] |

| Probenecid Concentration | 0.5 - 1 mM | An anion-transport inhibitor that can reduce the leakage of the de-esterified BAPTA from the cells.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for loading cells with BAPTA-AM and for verifying its intracellular conversion.

Protocol for Loading Adherent Cells with BAPTA-AM

This protocol provides a general guideline. Optimization for specific cell types is highly recommended.

Materials:

-

Adherent cells cultured in a suitable vessel (e.g., 96-well black wall/clear bottom microplate)

-

BAPTA-AM stock solution (1-10 mM in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic™ F-127 (10% w/v stock solution in water) (optional, but recommended)

-

Probenecid (25 mM stock solution) (optional, but recommended)

Procedure:

-

Cell Preparation: Plate cells and grow them overnight to the desired confluency.

-

Prepare Loading Solution:

-

On the day of the experiment, thaw the BAPTA-AM stock solution and other reagents to room temperature.

-

Prepare a 2X working solution of BAPTA-AM in HBSS. The final in-well concentration is typically between 4-10 µM.[1]

-

To aid solubility, first mix the BAPTA-AM stock with an equal volume of 20% Pluronic™ F-127 before diluting in HBSS to the final 2X concentration.[5]

-

If using probenecid, add it to the 2X working solution to achieve a final in-well concentration of 0.5-1 mM.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm HBSS.

-

Add an equal volume of the 2X BAPTA-AM loading solution to the cells (e.g., add 100 µL to a well containing 100 µL of media for a final 1X concentration).

-

-

Incubation: Incubate the cells at 37°C for 20-120 minutes. The optimal time should be determined empirically for your cell line.[1]

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with warm HBSS to remove extracellular BAPTA-AM. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh media or buffer at 37°C to ensure complete hydrolysis of the AM esters by intracellular esterases.

-

Experimentation: The cells are now loaded with BAPTA and are ready for the experiment.

Protocol for Verifying Intracellular BAPTA-AM Hydrolysis

This fluorescence-based assay provides a qualitative assessment of BAPTA-AM hydrolysis. It relies on the principle that the fluorescence of a co-loaded calcium indicator will not significantly increase upon the addition of a calcium ionophore if the intracellular BAPTA has effectively chelated the resting free calcium.

Materials:

-

Cells loaded with BAPTA-AM (from Protocol 3.1)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Calcium ionophore (e.g., Ionomycin, 1-5 µM final concentration)

-

High calcium buffer (e.g., HBSS with 1.8 mM CaCl₂)

-

Fluorescence microscope or plate reader

Procedure:

-

Co-load Cells: During the loading step of Protocol 3.1, co-incubate the cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's instructions.

-

Wash and De-esterify: Follow steps 5 and 6 of Protocol 3.1.

-

Establish Baseline Fluorescence: Measure the baseline fluorescence of the co-loaded cells.

-

Add Calcium Ionophore: Add a calcium ionophore (e.g., Ionomycin) to the cells in a high calcium buffer.

-

Measure Fluorescence: Immediately measure the fluorescence again.

Interpretation:

-

No significant change in fluorescence: This suggests that the BAPTA-AM was successfully hydrolyzed to BAPTA, which is effectively buffering the intracellular calcium, preventing a significant rise in fluorescence upon ionophore-induced calcium influx.

-

A significant increase in fluorescence: This indicates incomplete hydrolysis of BAPTA-AM. Partially or unhydrolyzed BAPTA-AM does not chelate calcium effectively, allowing the co-loaded indicator to report the influx of calcium.

Visualizing the Process and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and pathways related to the use of BAPTA-AM.

Caption: Intracellular conversion of BAPTA-AM to BAPTA.

Caption: Experimental workflow for using BAPTA-AM.

Caption: IP₃-mediated calcium release pathway.

Caption: Store-Operated Calcium Entry (SOCE) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

BAPTA-AM: A Technical Guide to a cornerstone Tool in Calcium Homeostasis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a pivotal tool for the investigation of intracellular calcium (Ca²⁺) homeostasis. This document details the mechanism of action, key quantitative parameters, and explicit experimental protocols for the effective use of BAPTA-AM in studying the multifaceted role of calcium in cellular signaling.

Introduction to BAPTA-AM: The Intracellular Calcium Chelator

BAPTA-AM is a high-affinity, cell-permeant chelator that is extensively used to buffer intracellular Ca²⁺.[1] Its acetoxymethyl (AM) ester groups render the molecule lipophilic, enabling it to readily traverse the plasma membrane.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, BAPTA, within the cytosol.[1]

BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺) and its binding affinity is less sensitive to pH changes in the physiological range compared to other chelators like EGTA.[2][3] A critical feature of BAPTA is its rapid binding and release kinetics, which are approximately 50 to 400 times faster than EGTA.[4][5] This makes BAPTA an exceptional tool for studying rapid Ca²⁺ signaling events.[4]

Mechanism of Action

The utility of BAPTA-AM lies in its passive loading and subsequent intracellular activation, a process that can be broken down into three key steps:

-

Cellular Uptake: The hydrophobic nature of the AM ester form allows BAPTA-AM to diffuse across the cell membrane into the cytoplasm.[1]

-

Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA. This charged form is then retained within the cell.[1]

-

Calcium Chelation: The activated BAPTA molecule possesses four carboxylate groups that form a high-affinity binding pocket for Ca²⁺, effectively buffering the intracellular free Ca²⁺ concentration and preventing its participation in downstream signaling events.[1]

Quantitative Data

The successful application of BAPTA-AM requires careful consideration of its physicochemical properties and optimization of experimental parameters. The following tables summarize key quantitative data for BAPTA-AM.

Table 1: Physicochemical and Binding Properties of BAPTA

| Property | Value | Notes |

| Ca²⁺ Dissociation Constant (Kd) | ~0.11 - 0.16 µM | In the absence of Mg²⁺.[1][5][6][7] The apparent Kd within cells can be higher.[8] |

| Selectivity for Ca²⁺ over Mg²⁺ | ~10⁵ fold | Significantly higher than EGTA.[3][5] |

| Ca²⁺ On-Rate | ~4.0 x 10⁸ M⁻¹s⁻¹ | Approximately 50-400 times faster than EGTA.[3][5] |

| pH Sensitivity | Low | Ca²⁺ binding is less affected by physiological pH changes compared to EGTA.[3] |

| Absorbance Maximum (Free) | ~254 nm | [6][7] |

| Absorbance Maximum (Ca²⁺-bound) | ~274 nm | [6][7] |

Table 2: Recommended Parameters for Cell Loading with BAPTA-AM

| Parameter | Recommended Range | Purpose & Considerations |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C to -80°C, protected from light and moisture.[9][10] |

| Working Concentration | 1-100 µM | Highly cell-type dependent and should be determined empirically. A common starting point is 4-5 µM.[9][10][11] |

| Incubation Time | 15-60 minutes | Longer incubation times may be required for some cell types but can also lead to cytotoxicity.[9][10] |

| Incubation Temperature | 37°C | Standard cell culture conditions are typically used.[9] |

| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | A non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous media.[9][12] |

| Probenecid Concentration | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cells.[9][12] |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success.

-

BAPTA-AM Stock Solution (2-5 mM):

-

Allow the BAPTA-AM vial to equilibrate to room temperature before opening.

-

Prepare a 2 to 5 mM stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[10]

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small, single-use aliquots at -20°C, protected from light and moisture.[10]

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Probenecid Stock Solution (25 mM):

Protocol for Loading Adherent Cells with BAPTA-AM

This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental condition.

Materials:

-

Adherent cells cultured on coverslips or in multi-well plates.

-

BAPTA-AM stock solution (in DMSO).

-

Pluronic® F-127 stock solution.

-

Probenecid stock solution (optional).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

Procedure:

-

Prepare Loading Solution:

-

On the day of the experiment, thaw the BAPTA-AM stock solution and other reagents to room temperature.[10]

-

Prepare a working solution in a physiological buffer like HBSS. The final concentration of BAPTA-AM typically ranges from 2-20 µM.[10]

-

To aid in dispersion, pre-mix the required volume of BAPTA-AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting into the buffer.[2]

-

If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.[9]

-

-

Cell Loading:

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells two to three times with warm HBSS (with probenecid, if used) to remove extracellular BAPTA-AM.[9][10]

-

Incubate the cells for an additional 30 minutes in the imaging buffer to allow for complete de-esterification of the AM esters by intracellular esterases.[2]

-

-

Experimentation:

-

The cells are now loaded with BAPTA and are ready for the experiment to measure the effects of calcium chelation.

-

Differentiating Calcium Sources using BAPTA-AM

This experiment helps to distinguish between Ca²⁺ release from internal stores (e.g., endoplasmic reticulum) and Ca²⁺ influx from the extracellular space.[2]

Experimental Groups:

-

Group 1 (Control): Cells in a Ca²⁺-containing buffer.

-

Group 2 (BAPTA-AM): Cells pre-loaded with BAPTA-AM in a Ca²⁺-containing buffer.

-

Group 3 (Ca²⁺-free): Cells in a Ca²⁺-free buffer (e.g., HBSS with EGTA).

Procedure:

-

Load all cell groups (except for a negative control) with a suitable fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

For Group 2, co-load with BAPTA-AM as described in Protocol 4.2.

-

Stimulate the cells with an agonist known to induce a Ca²⁺ response.

-

Measure the fluorescence changes in all groups using fluorescence microscopy or a plate reader.

Interpreting the Results:

-

If the Ca²⁺ signal is abolished in both Group 2 and Group 3, it suggests the signal is primarily due to release from intracellular stores.

-

If the signal is abolished in Group 2 but persists in Group 3 (though potentially altered), it indicates a significant contribution from Ca²⁺ influx.

-

If the signal is only abolished in Group 3, it points to Ca²⁺ influx as the primary source.

Important Considerations and Potential Artifacts

While BAPTA-AM is a powerful tool, researchers must be aware of potential confounding factors:

-

Cytotoxicity: High concentrations of BAPTA-AM or prolonged incubation times can be toxic to cells.[9] It is recommended to perform a viability assay (e.g., Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cells. The hydrolysis of AM esters also releases formaldehyde, a toxic byproduct.[13]

-

Off-Target Effects: BAPTA and its derivatives may have effects independent of their calcium-chelating properties. For instance, BAPTA-AM has been shown to directly inhibit certain potassium channels.[6][14]

-

Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to compartmentalization of the indicator in organelles and an inaccurate assessment of cytosolic Ca²⁺. A de-esterification step is crucial.[2]

-

Leakage: The de-esterified BAPTA can leak from the cells over time. The use of anion-exchange inhibitors like probenecid can help to mitigate this issue.[9]

-

Endoplasmic Reticulum Stress: Loading cells with BAPTA-AM can induce endoplasmic reticulum stress, which may affect experimental outcomes.[15]

Conclusion

BAPTA-AM remains an indispensable tool for elucidating the complex roles of intracellular calcium in cellular physiology and pathophysiology. Its high selectivity, rapid kinetics, and relative pH insensitivity make it a superior choice for many applications compared to other Ca²⁺ chelators. By understanding its mechanism of action, carefully considering the quantitative parameters, and adhering to optimized protocols, researchers can effectively utilize BAPTA-AM to dissect the intricate signaling pathways governed by calcium. However, awareness of its potential off-target effects and cytotoxicity is paramount for the accurate interpretation of experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Apparent Ca2+ dissociation constant of Ca2+ chelators incorporated non-disruptively into intact human red cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAPTA-AM in Dissecting Calcium-Dependent Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetra(acetoxymethyl) ester (BAPTA-AM), a powerful and widely used tool for the investigation of intracellular calcium (Ca²⁺) signaling. This document details its mechanism of action, provides quantitative data for its application, outlines detailed experimental protocols, and discusses its utility in dissecting the complex roles of calcium in cellular physiology and pathology.

Introduction to BAPTA-AM: A Potent Intracellular Calcium Chelator

BAPTA-AM is a high-affinity, cell-permeant chelator that effectively buffers intracellular Ca²⁺ concentrations.[1] Its acetoxymethyl (AM) ester groups render the molecule lipophilic, enabling it to readily traverse the plasma membrane of living cells.[1] Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, BAPTA.[1] This active form is a highly selective and rapid chelator of Ca²⁺, making it an invaluable tool for studying the myriad of cellular processes regulated by calcium signaling.[1][2]

Mechanism of Action

The utility of BAPTA-AM lies in its passive loading and subsequent intracellular activation, a process that can be summarized in three key steps:

-

Cellular Uptake: The hydrophobic AM ester form of BAPTA-AM allows it to diffuse across the cell membrane into the cytoplasm.[1]

-

Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA. This charged form is then retained within the cell.[1]

-

Calcium Chelation: The activated BAPTA molecule possesses four carboxylate groups that form a high-affinity binding pocket for divalent cations, exhibiting high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺).[1] This rapid chelation effectively buffers intracellular free Ca²⁺, preventing its participation in downstream signaling events.[1]

Quantitative Data and Properties

Proper experimental design requires a thorough understanding of the quantitative parameters of BAPTA-AM and its active form, BAPTA.

| Property | Value | References |

| BAPTA-AM (CAS: 126150-97-8) | ||

| Molecular Weight | 764.68 g/mol | |

| Solubility | Soluble in anhydrous DMSO (>16.3 mg/mL) and DMF (~20 mg/mL) | [3] |

| Storage (Solid) | -20°C, desiccated and protected from light (≥ 4 years) | [3] |

| Storage (Stock Solution) | -20°C in anhydrous DMSO, aliquoted (stable for at least 3 months) | [4] |

| BAPTA (Active Form) | ||

| Dissociation Constant (Kd) for Ca²⁺ | ~0.11 µM (110 nM) | [5][6] |

| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵ fold) | [7][8] |

| Ca²⁺ On-Rate | ~4.0 x 10⁸ M⁻¹s⁻¹ | [7] |

| Ca²⁺ Off-Rate | Fast | [7] |